molecular formula C5H10O2 B13407486 Pivalic-d6 Acid

Pivalic-d6 Acid

Cat. No.: B13407486
M. Wt: 108.17 g/mol
InChI Key: IUGYQRQAERSCNH-WFGJKAKNSA-N
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Description

Pivalic-d6 Acid, also known as 2,2-Dimethylpropanoic-d6 Acid, is a deuterated form of pivalic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pivalic-d6 Acid can be synthesized through several methods. One common approach involves the reaction of 2,2-Dimethylpropanoic acid with lithium diisopropylamide in tetrahydrofuran under an inert atmosphere. This reaction is followed by the addition of iodomethane-d3, resulting in the formation of this compound . The reaction conditions typically involve temperatures ranging from 0°C to 80°C and reaction times of 2 to 10 hours.

Industrial Production Methods

On an industrial scale, this compound can be produced through the hydrocarboxylation of isobutene via the Koch reaction. This process involves the reaction of isobutene with carbon monoxide and water in the presence of an acid catalyst such as hydrogen fluoride . This method is efficient and allows for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pivalic-d6 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbon dioxide and water, while reduction can produce 2,2-Dimethylpropanol-d6.

Scientific Research Applications

Pivalic-d6 Acid is widely used in scientific research due to its unique properties. In chemistry, it serves as an internal standard for NMR spectroscopy, providing accurate chemical shift references. In biology, it is used to study metabolic pathways and enzyme mechanisms. In medicine, this compound is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties. Industrially, it is used in the synthesis of polymers and other chemical intermediates .

Mechanism of Action

The mechanism of action of Pivalic-d6 Acid involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms can influence reaction kinetics and stability, leading to unique effects in chemical and biological systems. For example, in enzyme-catalyzed reactions, the deuterium atoms can alter the rate of hydrogen transfer, providing insights into reaction mechanisms .

Comparison with Similar Compounds

Pivalic-d6 Acid is similar to other deuterated carboxylic acids, such as 2-Methylbutanoic-d6 Acid and 3-Methylbutanoic-d6 Acid. its unique structure, characterized by the presence of a quaternary carbon atom, distinguishes it from these compounds. This structural feature contributes to its stability and resistance to hydrolysis, making it particularly valuable in research and industrial applications .

List of Similar Compounds

  • 2-Methylbutanoic-d6 Acid
  • 3-Methylbutanoic-d6 Acid
  • Valeric-d6 Acid

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.

Properties

Molecular Formula

C5H10O2

Molecular Weight

108.17 g/mol

IUPAC Name

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3

InChI Key

IUGYQRQAERSCNH-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C(=O)O

Origin of Product

United States

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